molecular formula C15H13N3O3 B11948185 2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide

2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide

Cat. No.: B11948185
M. Wt: 283.28 g/mol
InChI Key: NUUIINAFMWYHJE-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is a chemical compound with the molecular formula C15H13N3O3 and a molecular weight of 283.29 g/mol This compound is known for its unique structure, which includes a hydrazinyl group, a benzylidene moiety, and a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide typically involves the condensation of N-phenylhydrazine with 3-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is unique due to the presence of the 3-hydroxybenzylidene moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N'-[(E)-(3-hydroxyphenyl)methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C15H13N3O3/c19-13-8-4-5-11(9-13)10-16-18-15(21)14(20)17-12-6-2-1-3-7-12/h1-10,19H,(H,17,20)(H,18,21)/b16-10+

InChI Key

NUUIINAFMWYHJE-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.